molecular formula C6H11ClN4O B7886140 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride

Cat. No.: B7886140
M. Wt: 190.63 g/mol
InChI Key: VQHYDZIVSHAKSG-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride is a chemical compound that features a pyrazole ring substituted with an amino group and an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    N-Methylation: The N-methylacetamide moiety is introduced through the reaction of the amino group with methyl chloroacetate, followed by hydrolysis and subsequent amide formation.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl, acyl, or aryl groups.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism by which 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and amino group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride is unique due to the presence of the N-methylacetamide moiety, which can influence its solubility, stability, and reactivity compared to similar compounds. This structural feature may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-8-6(11)4-10-3-5(7)2-9-10;/h2-3H,4,7H2,1H3,(H,8,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHYDZIVSHAKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679290
Record name 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152853-30-9
Record name 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide
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